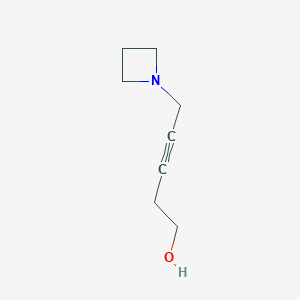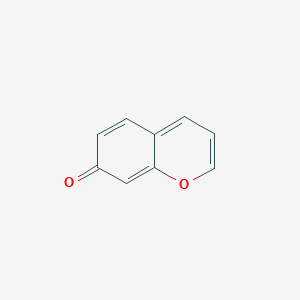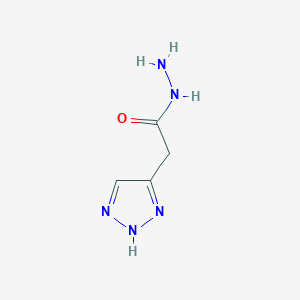
Purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Purine-2,6-dione can be synthesized through various methods. One common synthetic route involves the reaction of guanine with guanine deaminase to produce xanthine . Another method involves the oxidation of hypoxanthine by xanthine oxidoreductase . Additionally, xanthine can be synthesized from xanthosine by purine nucleoside phosphorylase .
Industrial Production Methods: Industrial production of 1H-purine-2,6-dione typically involves the chemical synthesis of its derivatives. For example, the synthesis of 8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl] involves a multi-step process that includes the use of various reagents and conditions .
Chemical Reactions Analysis
Types of Reactions: 1H-Purine-2,6-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Xanthine can be oxidized to uric acid by the enzyme xanthine oxidase.
Reduction: Reduction reactions of xanthine are less common but can be achieved under specific conditions.
Major Products:
Scientific Research Applications
1H-Purine-2,6-dione and its derivatives have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-purine-2,6-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1H-Purine-2,6-dione is similar to other purine derivatives, but it has unique properties that distinguish it from its analogs:
Theophylline: Theophylline is another methylxanthine used as a bronchodilator in the treatment of respiratory diseases.
Theobromine: Theobromine is a methylxanthine found in cocoa and chocolate, known for its mild stimulant and diuretic effects.
These compounds share a common purine structure but differ in their methylation patterns and physiological effects .
Properties
CAS No. |
42165-52-6 |
|---|---|
Molecular Formula |
C5H2N4O2 |
Molecular Weight |
150.10 g/mol |
IUPAC Name |
purine-2,6-dione |
InChI |
InChI=1S/C5H2N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H,9,10,11) |
InChI Key |
FAIAJSOSTNJZCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=O)NC(=O)C2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-Methyl-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11923977.png)
![1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde](/img/structure/B11923984.png)


